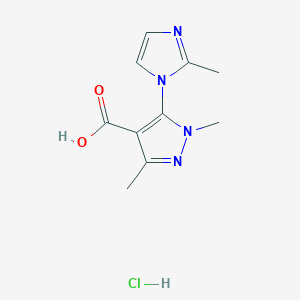![molecular formula C9H9ClN2O2 B1473927 Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride CAS No. 1810070-11-1](/img/structure/B1473927.png)
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride
Descripción general
Descripción
“Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H9ClN2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate” can be represented by the SMILES stringCOC(=O)c1ccnc2[nH]ccc12 . This indicates that the molecule contains a pyrrolopyridine core with a methyl ester group attached . Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a solid compound . The molecular weight of the non-hydrochloride form is 176.17 , while the hydrochloride form has a molecular weight of 212.633 .Mecanismo De Acción
The mechanism of action of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride is not fully understood. However, it is believed that the compound exerts its effects by interacting with various enzymes and proteins in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride in lab experiments is its versatility. This compound can be used in a variety of assays and experiments due to its unique properties. However, one limitation is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Direcciones Futuras
There are many potential future directions for research on Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride. One area of interest is the development of new compounds based on this molecule with improved properties and efficacy. Another potential direction is the study of the compound's effects on various diseases and conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to elucidate the compound's mechanism of action and its interactions with various enzymes and proteins in the body.
In conclusion, this compound is a compound of great interest to researchers due to its unique properties and potential applications in various fields. Its antimicrobial, antitumor, and anti-inflammatory properties make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, the potential future directions for research on this compound are numerous and exciting.
Aplicaciones Científicas De Investigación
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe and as a building block for the synthesis of other compounds.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8;/h2-5H,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKNDTIDELIABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1473845.png)
![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)

![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)
![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)





![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)

![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)